CYP2E1 Inhibition: Comparison with 2-Methyl Analog
4-(Chloromethyl)benzo[d]oxazole exhibits a distinct CYP inhibition profile that quantitatively differentiates it from close analogs. It inhibits CYP2E1 with an IC50 of 15,000 nM, which is 3.3-fold more potent than its 2-methyl substituted analog, 4-(chloromethyl)-2-methylbenzo[d]oxazole (IC50 = 50,000 nM), under identical assay conditions [1][2]. This difference is not trivial; it indicates that substitution at the 2-position of the benzoxazole core significantly attenuates CYP2E1 inhibitory activity. This provides a clear, data-driven rationale for selecting the unsubstituted 4-(chloromethyl) derivative when CYP2E1 interaction is a key parameter in an experimental model.
| Evidence Dimension | CYP2E1 Inhibition |
|---|---|
| Target Compound Data | IC50 = 15,000 nM (1.50E+4 nM) |
| Comparator Or Baseline | 4-(Chloromethyl)-2-methylbenzo[d]oxazole; IC50 = 50,000 nM (5.00E+4 nM) |
| Quantified Difference | 3.3-fold greater potency for the target compound |
| Conditions | Human liver microsomes; chlorzoxazone as substrate; preincubation for 5 mins followed by NADPH addition; LC-MS/MS analysis [1][2] |
Why This Matters
This data enables informed compound selection for ADME-Tox panels or CYP-mediated drug interaction studies, avoiding the confounding variable of a 2-substituent's influence on enzyme inhibition.
- [1] BindingDB. BDBM50366398 (CHEMBL4164113) Activity Data. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366398 View Source
- [2] BindingDB. BDBM50380527 (CHEMBL2018913) Activity Data. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380527 View Source
